

Regulation of Dihydrofollicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) Synthesis

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Compound of Interest

Compound Name: Dihydro FF-MAS

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Abstract: Dihydrofollicular fluid meiosis-activating sterol (**Dihydro FF-MAS**) is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its synthesis is catalyzed by the highly conserved cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51A1), which converts 24,25-dihydrolanosterol into **Dihydro FF-MAS** through a multi-step oxidative reaction.[2][3] The regulation of this process is multifaceted, involving complex transcriptional control by nuclear receptors and transcription factors such as SREBP and LXR, direct pharmacological inhibition, and feedback mechanisms.[4][5] Understanding these regulatory networks is critical for research in sterol metabolism, reproductive biology, and the development of therapeutics targeting the cholesterol synthesis pathway, including antifungal and potential anticancer agents.[6][7] This guide provides a detailed overview of the biosynthetic pathway, its regulatory mechanisms, and key experimental protocols for its study.

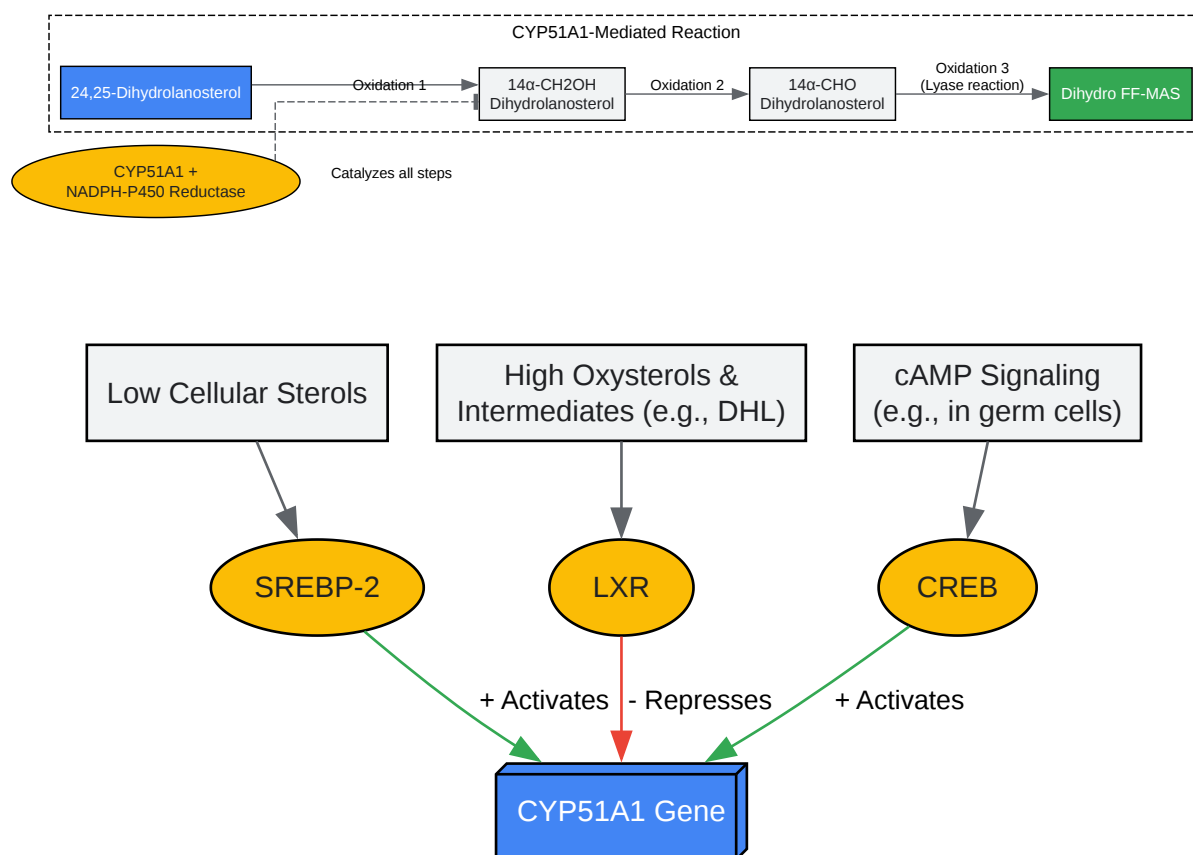
The Biosynthetic Pathway of Dihydro FF-MAS

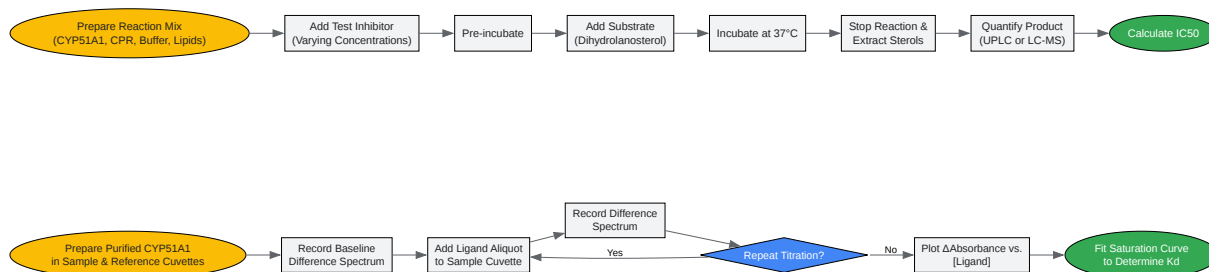
Dihydro FF-MAS is synthesized from 24,25-dihydrolanosterol, a key step in a branch of the cholesterol biosynthesis pathway.[8] The conversion is a complex, three-step oxidative demethylation reaction catalyzed by a single enzyme, Lanosterol 14 α -demethylase (CYP51A1).[2][9] This enzyme is a member of the cytochrome P450 superfamily and requires electrons from NADPH, which are transferred by the partner enzyme NADPH-cytochrome P450 reductase (POR).[8][10]

The reaction proceeds through two key intermediates:

- First Oxidation: 24,25-dihydrolanosterol is hydroxylated at the 14 α -methyl group to form a 14 α -hydroxymethyl intermediate.
- Second Oxidation: The alcohol intermediate is further oxidized to a 14 α -aldehyde.
- Third Oxidation & C-C Bond Cleavage: The aldehyde is attacked again, leading to the elimination of the C-14 methyl group as formic acid and the formation of a Δ 14-15 double bond, yielding the final product, **Dihydro FF-MAS**.^[10]

The reaction is highly processive, meaning the enzyme tends to complete all three steps without releasing the intermediate substrates.^[9]





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